molecular formula C14H28 B13154577 cis-1,4-Di-tert-butyl-cyclohexane CAS No. 4789-34-8

cis-1,4-Di-tert-butyl-cyclohexane

Cat. No.: B13154577
CAS No.: 4789-34-8
M. Wt: 196.37 g/mol
InChI Key: IBTCQHAOKZFUES-UHFFFAOYSA-N
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Description

cis-1,4-Di-tert-butyl-cyclohexane (C₁₄H₂₈, CAS 4789-34-8) is a cyclohexane derivative featuring two bulky tert-butyl groups in a cis-1,4 configuration. Its conformational dynamics are dominated by steric interactions between the tert-butyl substituents, leading to a unique equilibrium between chair and twist-boat conformations. This behavior has been extensively studied via dynamic NMR spectroscopy and computational methods, revealing rapid interconversion between conformers on the NMR timescale . The compound’s enthalpy of formation in the solid state is experimentally determined as -374.1 kJ/mol, though group contribution methods underestimate this value due to challenges in modeling steric effects .

Preparation Methods

Direct Alkylation of Cyclohexane Derivatives

One of the classical approaches involves the direct alkylation of cyclohexane derivatives with tert-butyl halides or tert-butyl carbocations under controlled conditions. This method relies on radical or electrophilic substitution mechanisms:

  • Radical Alkylation:
    Initiation with radical initiators such as azobisisobutyronitrile (AIBN) or peroxides at elevated temperatures (around 80-120°C) facilitates the formation of tert-butyl radicals, which then abstract hydrogen atoms from cyclohexane, leading to substitution at specific positions.

    • Reaction conditions: Use of radical initiators, inert atmosphere, and temperature control to favor 1,4-disubstitution stereoselectively.
  • Electrophilic Alkylation:
    Utilization of tert-butyl carbocations generated from tert-butyl chloride or tert-butyl triflate in the presence of Lewis acids like aluminum chloride (AlCl3) can promote electrophilic substitution on cyclohexane derivatives.

    • Reaction conditions: Acidic conditions, low temperature to control regioselectivity, and subsequent stereochemical control to favor the cis isomer.

Diels-Alder and Cycloaddition Strategies

Although less direct, cycloaddition reactions serve as precursor steps:

  • Diels-Alder reactions:
    Cyclohexene derivatives can be functionalized with tert-butyl groups via Diels-Alder cycloadditions with suitably substituted dienes or dienophiles, followed by ring hydrogenation and stereoselective reduction to obtain cis-1,4-disubstituted cyclohexanes.

  • Mechanistic notes:
    These reactions often proceed with stereospecificity, favoring cis-configuration due to the concerted nature of cycloaddition.

Ring-Closing and Functional Group Transformations

  • Preparation via ring closure:
    Starting from linear or partially cyclized tert-butyl-substituted precursors, intramolecular cyclization under acidic or basic conditions can form the cyclohexane ring with cis-1,4-disubstitution.

  • Functional group manipulations:
    Use of protecting groups and selective reduction/oxidation steps enable the control of stereochemistry and substitution pattern, ensuring the formation of the cis isomer.

Stereoselective Hydrogenation of Unsaturated Precursors

  • Hydrogenation of cyclohexene derivatives:
    Stereoselective hydrogenation of cis-1,4-di-tert-butene derivatives under catalytic conditions (e.g., Pd/C, PtO2) can yield cis-1,4-di-tert-butylcyclohexane with high stereoselectivity.

  • Reaction parameters:
    Mild hydrogen pressure, controlled temperature, and solvent choice influence stereochemical outcome, favoring the cis configuration.

Computationally Guided Synthesis

Recent advances incorporate computational methods to predict the most favorable pathways and conformations, aiding in the design of synthetic routes that maximize yield and stereoselectivity:

Method Description Advantages References
Ab initio calculations Used to model transition states and conformations Predicts stereoselectivity ,
Molecular mechanics (MM3, MM4) Used to estimate conformational energies Guides stereochemical control ,

Notes on Reaction Conditions and Stereoselectivity

  • Temperature:
    Elevated temperatures favor radical pathways, while lower temperatures enhance stereoselectivity in electrophilic substitutions.

  • Catalysts:
    Lewis acids or metal catalysts are critical for directing regio- and stereoselectivity.

  • Solvent effects:
    Polar solvents stabilize carbocations and radicals, influencing the reaction pathway.

Summary of Preparation Strategies

Strategy Key Features Typical Conditions Stereoselectivity References
Radical alkylation Radical initiation, high temperature 80-120°C, inert atmosphere Moderate ,
Electrophilic substitution Lewis acids, low temperature -20°C to 0°C High (cis-selective) ,
Cycloaddition Diels-Alder, functional group manipulation Variable High ,
Hydrogenation Catalytic hydrogenation Mild conditions High cis-selectivity

Chemical Reactions Analysis

Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane primarily undergoes substitution reactions due to the steric hindrance provided by the bulky tert-butyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated cyclohexane derivatives, while oxidation can lead to the formation of cyclohexanones or cyclohexanols .

Scientific Research Applications

cis-1,4-Di-tert-butyl-cyclohexane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane is primarily related to its conformational properties. The bulky tert-butyl groups force the cyclohexane ring into specific conformations, such as the chair or twisted boat forms. These conformations can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Conformational Dynamics and Steric Effects

Key Comparison Compounds :

  • cis-1,4-Dimethylcyclohexane
  • trans-1,4-Di-tert-butyl-cyclohexane
  • cis-1,4-Bis(aminomethyl)cyclohexane (C₈H₁₈N₂, CAS 10029-09-1)
  • cis-1,4-Cyclohexanedicarboxylic acid dimethyl ester (CAS 3399-21-1)

Table 1: Conformational and Thermodynamic Properties

Compound Substituent Bulk Dominant Conformation(s) ΔfH° (solid, kJ/mol) Key Observations
cis-1,4-Di-tert-butyl-cyclohexane High (tert-butyl) Chair ↔ Twist-Boat -374.1 Steric hindrance reduces conformational stability; dynamic NMR signals
cis-1,4-Dimethylcyclohexane Low (methyl) Chair -387.0 (calc.) Minimal steric strain; stable chair conformation
trans-1,4-Di-tert-butyl-cyclohexane High (tert-butyl) Chair N/A Trans configuration avoids axial substituent clashes; more stable than cis isomer
cis-1,4-Bis(aminomethyl)cyclohexane Moderate (NH₂CH₂) Chair N/A Hydrogen bonding possible; increased solubility in polar solvents

Analysis :

  • Steric Effects : The tert-butyl groups in this compound introduce severe 1,3-diaxial strain, destabilizing the chair conformation and promoting twist-boat interconversion. In contrast, smaller substituents (e.g., methyl in cis-1,4-dimethylcyclohexane) favor stable chair conformations .
  • Trans Isomers : trans-1,4-Di-tert-butyl-cyclohexane avoids steric clashes, leading to greater thermodynamic stability than its cis counterpart. This mirrors trends in simpler systems like cis/trans-1,4-dimethylcyclohexane .

Spectroscopic and Reactivity Profiles

Table 2: NMR and UV-Vis Characteristics

Compound NMR Features UV-Vis Trends (if applicable)
This compound Dynamic equilibration signals (broad/resolved peaks at varying temps) N/A
cis-1,4-Dimethylcyclohexane Sharp singlet for equatorial methyls N/A
cis-1,4-Cyclohexanedicarboxylate Distinct ester proton splitting (δ 3.6–4.0 ppm) Absorbance influenced by ester conjugation
cis-1,4-Bis(aminomethyl)cyclohexane NH₂ protons at δ 1.5–2.0 ppm (broad) N/A

Analysis :

  • Dynamic NMR: The bulky tert-butyl groups in this compound cause coalescence of NMR signals due to rapid chair-twist-boat interconversion, a phenomenon absent in smaller analogs like cis-1,4-dimethylcyclohexane .
  • Functional Group Impact: Polar substituents (e.g., esters, amines) introduce additional spectroscopic features. For example, cis-1,4-cyclohexanedicarboxylate shows ester-related splitting, while cis-1,4-bis(aminomethyl)cyclohexane exhibits broad NH₂ signals .

Biological Activity

Cis-1,4-di-tert-butyl-cyclohexane is a cycloalkane derivative characterized by the presence of two bulky tert-butyl groups at the 1 and 4 positions of the cyclohexane ring. This compound is notable for its unique conformational properties and potential biological activities, which have implications in various fields including medicinal chemistry and materials science.

Conformational Analysis

The biological activity of this compound is closely related to its conformational stability. The compound can adopt several conformations, primarily the chair , twist-boat , and boat forms.

  • Chair Conformation : Typically, cyclohexanes favor the chair conformation due to minimized angle strain. However, for this compound, steric hindrance from the bulky tert-butyl groups leads to increased steric strain in this conformation.
  • Twist-Boat Conformation : Research indicates that the twist-boat conformation is more stable for this compound. This arrangement allows the bulky tert-butyl groups to be positioned further apart, reducing steric interactions and thus lowering overall energy .

Case Study 1: Conformational Stability and Biological Implications

A study using low-temperature 13C^{13}C NMR spectroscopy revealed that this compound exhibits distinct signals corresponding to its conformations. The free-energy barriers for interconversion between these conformations were found to be 6.83 and 6.35 kcal/mol at low temperatures, indicating that even slight temperature changes could significantly impact its biological interactions due to conformational shifts .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Investigations into related compounds have shown that structural modifications can lead to enhanced biological activities. For instance, modifying substituents on the cyclohexane ring can affect binding affinity to target proteins or enzymes. This suggests that further SAR studies on this compound could unveil new therapeutic potentials .

Data Summary Table

PropertyValue
Molecular FormulaC14H28
Molecular Weight196.372 g/mol
Most Stable ConformationTwist-boat
Free Energy Barrier (interconversion)6.83 kcal/mol (major)
Steric Energy (Chair Conformation)530.48 kcal/mol

Q & A

Basic Research Questions

Q. What is the most stable conformation of cis-1,4-di-tert-butyl-cyclohexane, and how can it be determined experimentally or computationally?

Methodological Answer: The chair conformation is the starting point for analysis. Using molecular mechanics software (e.g., Chem3D), energy minimization reveals that the tert-butyl group at C1 adopts an axial position, while the C4 group occupies the equatorial position to minimize 1,3-diaxial strain . However, steric clashes between bulky substituents may force ring distortion into a twist-boat conformation, as observed in 13C^{13}\text{C} NMR studies. Key steps:

Model the structure in ChemDraw/Chem3D.

Perform energy minimization using MM2 or similar force fields.

Compare calculated strain energies between chair and twist conformations .

Q. How can discrepancies between experimental and calculated enthalpies of formation for this compound be resolved?

Methodological Answer: Experimental ΔfH\Delta_f H^\circ for the solid phase is 374.1kJ/mol-374.1 \, \text{kJ/mol}, while group contribution methods (e.g., Cohen’s method) overestimate by 12.9kJ/mol12.9 \, \text{kJ/mol} due to neglect of steric and torsional strain in the solid state . Resolution strategies:

Refine computational models by incorporating lattice energy calculations.

Validate with high-level DFT (e.g., B3LYP/6-31G*) to account for dispersion forces.

Compare with X-ray crystallography data to assess packing effects.

Experimental vs. Calculated Enthalpy Data

CompoundΔfHexpt.\Delta_f H^\circ_{\text{expt.}} (kJ/mol)ΔfHcalc.\Delta_f H^\circ_{\text{calc.}} (kJ/mol)Residual (kJ/mol)
This compound-374.1-387.0 (Cohen)+12.9
Source: Adapted from

Q. What computational methods are validated for modeling steric and electronic effects in this compound derivatives?

Methodological Answer: The OPLS-AA force field reliably reproduces steric and volumetric properties of bulky cyclohexane derivatives, as validated against united-atom models and experimental data (e.g., cis-1,4-polybutadiene benchmarks) . For electronic effects:

  • Use NMR chemical shift calculations (GIAO-DFT) to predict 13C^{13}\text{C} signals for axial vs. equatorial substituents.
  • Compare with experimental 1H^{1}\text{H}-1H^{1}\text{H} NOESY data to confirm proximity of substituents in twisted conformations .

Q. How does conformational flexibility impact the reactivity of this compound in substitution reactions?

Methodological Answer: The equatorial tert-butyl group at C4 stabilizes transition states in nucleophilic substitution (e.g., SN2) by reducing steric hindrance. Experimental workflow:

Synthesize a derivative (e.g., cis-1-tert-butyl-4-chlorocyclohexane).

Measure reaction rates under varying conditions (polar aprotic solvents, temperature).

Correlate rates with computed activation energies (e.g., using QM/MM hybrid methods) .

Q. What stereoelectronic factors govern diastereoselectivity in derivatives of this compound?

Methodological Answer: In diastereomeric adducts (e.g., platinum complexes with cis-1,4-diaminocyclohexane), steric shielding from axial tert-butyl groups directs ligand coordination. Key steps:

Synthesize diastereomers and characterize via 195Pt^{195}\text{Pt} NMR.

Perform molecular docking simulations to map steric accessibility of coordination sites.

Compare with X-ray structures to validate preferential ligand binding .

Properties

CAS No.

4789-34-8

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

1,4-ditert-butylcyclohexane

InChI

InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

IBTCQHAOKZFUES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(C)(C)C

Origin of Product

United States

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